![molecular formula C14H18O3 B3167347 4-Hydroxy-4-(5,6,7,8-tetrahydro-naphthalen-2-yl)-butyric acid CAS No. 919018-30-7](/img/structure/B3167347.png)
4-Hydroxy-4-(5,6,7,8-tetrahydro-naphthalen-2-yl)-butyric acid
Overview
Description
4-Hydroxy-4-(5,6,7,8-tetrahydro-naphthalen-2-yl)-butyric acid (4-HB) is a naturally occurring organic compound that is widely used in the fields of biochemistry, pharmacology, and medicine. 4-HB is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and has been studied extensively for its biochemical and physiological properties. 4-HB has been found to be a potent inhibitor of several enzymes, including cyclooxygenase, lipoxygenase, and phospholipase A2, as well as an agonist of the G-protein-coupled receptor GPR109A. It has also been shown to possess anti-inflammatory, anti-oxidative, and anti-cancer properties.
Scientific Research Applications
Synthesis and Antibacterial Applications
A related compound, 1,2,3,4-tetrahydro-4-oxo-1,8-naphthyridine-3-carboxylic acid, and its derivatives demonstrate antibacterial properties against gram-negative bacterial pathogens, suggesting potential for developing new antibacterial agents. The mechanism appears to involve a pro-drug type, where the active agents do not show in vitro activity but protect animals against bacterial infections (Santilli, Scotese, & Yurchenco, 1975).
Anti-inflammatory and Analgesic Applications
Compounds derived from the modification of the carboxylic acid group of naproxen, a related anti-inflammatory drug, have shown significant analgesic and anti-inflammatory activities without inducing gastric lesions, indicating their potential as non-ulcerogenic anti-inflammatory and analgesic agents. This suggests that modifications to the naphthalene structure can lead to promising new therapeutic agents (Berk, Erol, Kupeli, & Yeşilada, 2009).
Pharmacological Activities of Naphthoquinone Derivatives
Naphthoquinone, a class of compounds related to naphthalene, exhibits a wide range of pharmacological activities, including antibacterial, antifungal, anticancer, antitubercular, anti-inflammatory, and antiviral activities. This highlights the broad potential for developing new pharmacological agents based on the naphthalene structure (Mbaveng & Kuete, 2014).
Metabolic Activation and Toxicity Studies
The metabolism of naphthalene, a structural component related to 4-Hydroxy-4-(5,6,7,8-tetrahydro-naphthalen-2-yl)-butyric acid, and its toxic effects have been extensively studied, providing insight into the potential toxicological implications of naphthalene derivatives. This includes the formation of metabolites that can lead to eye toxicity, highlighting the importance of understanding the metabolic pathways and potential toxicities of naphthalene-based compounds (Heyningen & Antoinette, 1967).
Safety and Hazards
properties
IUPAC Name |
4-hydroxy-4-(5,6,7,8-tetrahydronaphthalen-2-yl)butanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c15-13(7-8-14(16)17)12-6-5-10-3-1-2-4-11(10)9-12/h5-6,9,13,15H,1-4,7-8H2,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYQPFMCNFLPFLS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)C(CCC(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-4-(5,6,7,8-tetrahydro-naphthalen-2-yl)-butyric acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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